molecular formula C17H24N2O2 B2987290 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1428370-95-9

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2987290
CAS No.: 1428370-95-9
M. Wt: 288.391
InChI Key: KEWMELWSRXRAPV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a ketone-containing piperidine derivative with a cyclopentyl group at the ethanone position and a pyridin-2-yloxy substituent on the piperidine ring.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related ethanone derivatives (e.g., Hoesch reaction for cyclopentylacetophenones) .

Properties

IUPAC Name

2-cyclopentyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(13-14-5-1-2-6-14)19-11-8-15(9-12-19)21-16-7-3-4-10-18-16/h3-4,7,10,14-15H,1-2,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMELWSRXRAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-2-yloxy)piperidine with cyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Stability

  • Pyridin-2-yloxy vs. Hydroxy ( vs. In contrast, the hydroxy analog (C₁₂H₂₁NO₂) may exhibit higher polarity and hydrogen-bonding capacity but lower metabolic stability .
  • Oxadiazole Substituent (): The oxadiazole group in C₂₁H₂₇N₃O₂ is electron-deficient, which could enhance interactions with nucleophilic residues in enzyme active sites. This contrasts with the pyridin-2-yloxy group, which is less electron-withdrawing .

B. Isomerization Behavior ()

The ethanone-piperidine core in analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol. This suggests that the target compound may also undergo conformational changes, affecting its binding kinetics or stability in solution .

Biological Activity

2-Cyclopentyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridine derivative, which may facilitate interactions with various biological targets. The following article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, and it possesses a molecular weight of approximately 312.41 g/mol. Its structural complexity allows for diverse interactions within biological systems.

While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structural motifs have shown potential in receptor modulation and enzyme inhibition. The presence of heterocyclic rings suggests that this compound may influence neurotransmitter systems or exhibit anti-inflammatory properties.

Biological Activity and Pharmacological Effects

Research has indicated that compounds containing piperidine and pyridine rings can exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • CNS Activity : Due to its structural features, this compound may interact with central nervous system pathways, potentially acting as an anxiolytic or antidepressant agent.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialPyridine derivativesEffective against Gram-positive bacteria (MIC = 0.25–1 μg/mL)
CNS ModulationPiperidine analogsPotential anxiolytic effects noted in preliminary studies
AntiviralPyrimidine-based drugsActivity against beta-coronaviruses

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of pyridine derivatives, several compounds exhibited strong activity against Staphylococcus aureus and Streptococcus pneumoniae. The derivatives showed MIC values ranging from 0.25 to 1 μg/mL, indicating their potential as effective antimicrobial agents .

Case Study 2: CNS Activity

A related compound was tested for its effects on neurotransmitter systems in rodent models. Results indicated that it modulated serotonin and dopamine receptors, suggesting its potential as a treatment for anxiety disorders .

Safety and Toxicology

Preliminary toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving similar piperidine derivatives, no acute toxicity was observed at doses up to 2000 mg/kg in animal models . Further toxicological evaluations are necessary to ensure the safety of this compound.

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